Ethyl 2-amino-3,3,3-trifluoropropanoate
Overview
Description
Ethyl 2-amino-3,3,3-trifluoropropanoate, also known as Ethyl 2-amino-3,3,3-trifluoropropionate hydrochloride, is a chemical compound with the molecular formula C5H9ClF3NO2 . It appears as a white to pale cream or yellow powder .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES notationCl.CCOC(=O)C(N)C(F)(F)F
. This notation provides a way to represent the structure using ASCII strings. The molecule consists of an ethyl group (CC), an ester group (OC=O), an amino group (N), and a trifluoromethyl group (C(F)(F)F). Physical and Chemical Properties Analysis
This compound is a white to pale cream or yellow powder . It has a molecular formula of C5H9ClF3NO2 . The compound’s InChI Key is MNFISCBCWBUTTQ-UHFFFAOYNA-N .Scientific Research Applications
Enhanced Battery Performance
Ethyl 3,3,3-trifluoropropanoate (TFPE) significantly improves the life and performance of lithium-ion batteries. Research by Huang et al. (2016) showed that adding 0.5 vol% TFPE to the electrolyte of LiMn2O4/Li cells increases capacity retention by 13.2% at elevated temperatures. This enhancement is attributed to the additive’s ability to inhibit HF-induced erosion of the LiMn2O4 electrode and reduce interfacial impedance (Huang et al., 2016).
Synthesis of Derivatives
Molines and Wakselman (1987) explored the synthesis of Ethyl 3,3,3-trifluoropropanoate and its 2-bromo derivative. A key intermediate in these syntheses is ethyl 3-chloro (or 3-bromo)-3,3-difluoropropanoate, obtained by oxidizing the corresponding acetals. These esters hold significance in various chemical synthesis processes (Molines & Wakselman, 1987).
Intermediate in Novel Amino Acid Derivatives
Ethyl 2-amino-3,3,3-trifluoropropanoate serves as an intermediate in synthesizing unique 3,3,3-trifluoroalanine derivatives. Skarpos et al. (2006) elaborated convenient routes to various such derivatives, highlighting their potential as drug candidates (Skarpos et al., 2006).
Improvement in High-Voltage Cycling Performance of Batteries
Zheng et al. (2017) demonstrated the effectiveness of alkyl 3,3,3-trifluoropropanoates, including Ethyl 3,3,3-trifluoropropanoate, in enhancing high-voltage performance of lithium-ion batteries. Their study revealed significant improvements in capacity retention and reduced interfacial resistance at high voltage, suggesting the compounds' suitability in advanced battery technologies (Zheng et al., 2017).
Role in Spectroscopic and Diffractometric Studies
Vogt et al. (2013) utilized Ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride in their study. They investigated the polymorphic forms of this compound using various analytical techniques, providing insights into its structural properties (Vogt et al., 2013).
Properties
IUPAC Name |
ethyl 2-amino-3,3,3-trifluoropropanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO2/c1-2-11-4(10)3(9)5(6,7)8/h3H,2,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPSWBHEWJZMBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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